N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide
Description
The compound N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide is a thienopyrazole derivative featuring a 2,3-dimethylphenyl group and a 2-ethoxybenzamide substituent. The compound’s molecular formula is C₂₃H₂₅N₃O₄S, with a molecular weight of 451.53 g/mol. The 2-ethoxy group on the benzamide moiety and the methyl substituents on the phenyl ring influence steric and electronic properties, which may correlate with biological activity or material stability.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-4-29-20-11-6-5-9-16(20)22(26)23-21-17-12-30(27,28)13-18(17)24-25(21)19-10-7-8-14(2)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSURDOXFMCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC(=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C20H18N3O3S
- Molecular Weight : 399.44 g/mol
- CAS Number : 6226-58-0
- Density : 1.43 g/cm³
- Boiling Point : 572.1 °C
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, analgesic, and antimicrobial effects. The mechanism of action typically involves inhibition of specific enzymes or receptors involved in inflammatory pathways.
1. Anti-inflammatory Activity
Studies have demonstrated that compounds in this class can exhibit significant anti-inflammatory properties. For example:
2. Antimicrobial Activity
Preliminary studies indicate that this compound may also possess antimicrobial properties. Similar compounds have shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
3. Analgesic Effects
In vivo studies have suggested that related compounds demonstrate analgesic effects superior to conventional analgesics like acetylsalicylic acid:
Case Study 1: Anti-inflammatory Effects
A study conducted on a group of rats treated with this compound showed a marked reduction in paw edema compared to the control group. This suggests a strong anti-inflammatory effect mediated through inhibition of cyclooxygenase enzymes.
Case Study 2: Antimicrobial Efficacy
In vitro tests against a panel of bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than those required for standard antibiotics. This positions it as a potential candidate for further development in antimicrobial therapies.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide typically involves multi-step reactions that may include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Example of Synthesis Steps:
- Formation of Thieno-Pyrazole Core : The initial step often involves the reaction of appropriate starting materials to form the thieno-pyrazole core.
- Oxidation : Subsequent oxidation reactions introduce the dioxido groups.
- Amidation : The final step usually involves amidation with 2-ethoxybenzoic acid derivatives to yield the target compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. Studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound was evaluated for its cytotoxic effects on HCT-116 cancer cells with an IC50 value indicating moderate activity .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico evaluations have indicated favorable binding affinities that warrant further exploration for anti-inflammatory applications .
Material Science Applications
This compound can also be explored for its properties in material science. Its unique chemical structure allows for potential applications in:
- Organic Electronics : The compound's electronic properties may be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Case Study 1: Anticancer Activity
A study conducted on a series of thieno-pyrazole derivatives demonstrated significant anticancer activity against various cell lines. The results indicated that modifications at specific positions on the thieno-pyrazole scaffold could enhance potency and selectivity towards cancer cells compared to normal cells.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory potential of similar compounds, researchers performed molecular docking simulations alongside in vitro assays. The findings suggested that these compounds could inhibit leukotriene synthesis effectively, providing a pathway for developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Key Compounds for Comparison :
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b) ()
- Molecular Formula: C₁₂H₁₃N₃O
- Substituents: N-ethyl, 5-methylpyrazole.
- Functional Groups: Benzamide, pyrazole.
- Synthesis: Prepared via a route starting from precursor 1b (200 mg scale, 1.14 mmol) .
N-[2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide () Molecular Formula: C₂₅H₃₁N₃O₅S Substituents: 3,5-dimethylphenyl, 3,4,5-triethoxybenzamide. Functional Groups: Thienopyrazole, triethoxybenzamide.
Comparative Analysis :
Physicochemical Properties
- However, the triethoxy analog’s bulkier substituents may reduce solubility despite higher molecular weight .
- Hydrogen Bonding : The sulfone group in the target compound can act as a strong hydrogen-bond acceptor, influencing crystal packing and stability. This contrasts with 10b , which lacks such groups and may exhibit weaker intermolecular interactions .
Research Findings and Trends
- Structural Insights : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could elucidate hydrogen-bonding patterns in the target compound, as seen in supramolecular chemistry research .
- Recent Developments : The 2024 triethoxybenzamide analog reflects a trend toward multi-substituted derivatives to optimize pharmacokinetic properties, though synthetic challenges remain .
Preparation Methods
Synthesis of the Thieno[3,4-c]pyrazole Core
Cyclization Approach
The thieno[3,4-c]pyrazole core can be synthesized through a cyclocondensation reaction between a thiophene derivative and a hydrazine component under controlled conditions. This approach typically begins with commercially available thiophene precursors that are appropriately functionalized to enable the subsequent pyrazole ring formation.
A common method involves the reaction of a 3,4-disubstituted thiophene containing an ester group and a carbonyl functionality with hydrazine hydrate. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the pyrazole ring fused to the thiophene moiety.
Gewald Reaction for Thiophene Precursor
For the preparation of the required thiophene precursor, the Gewald reaction has proven to be particularly effective. This reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base such as morpholine in a polar solvent like DMF.
Step 1: Formation of thiophene intermediate
R-CO-CH2-CN + S8 + Base → 2-amino-thiophene derivative
This 2-aminothiophene intermediate can then be further functionalized to incorporate the necessary substituents for subsequent cyclization to form the thieno[3,4-c]pyrazole scaffold.
Introduction of the 2,3-Dimethylphenyl Group
The incorporation of the 2,3-dimethylphenyl moiety onto the thieno[3,4-c]pyrazole scaffold can be achieved through several methods, with N-arylation being the most common approach.
N-Arylation Methods
N-arylation can be accomplished using one of the following techniques:
Copper-Catalyzed Coupling
Ullmann-type coupling reactions using copper catalysts have proven effective for N-arylation of pyrazole nitrogens. This typically involves the reaction of the thieno[3,4-c]pyrazole core with 2,3-dimethylphenyl halides (commonly bromides or iodides) in the presence of a copper catalyst and a suitable base.
Thieno[3,4-c]pyrazole-NH + 2,3-dimethylphenyl-X + Cu catalyst + Base → N-(2,3-dimethylphenyl)thieno[3,4-c]pyrazole
Palladium-Catalyzed Coupling
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. These reactions typically utilize palladium complexes like Pd(OAc)2 or Pd2(dba)3 in combination with suitable ligands such as BINAP or XPhos.
Direct Cyclization with 2,3-Dimethylphenylhydrazine
Sulfonylation to Achieve 5,5-Dioxido Functionality
The oxidation of the sulfur atom in the thieno[3,4-c]pyrazole core to achieve the 5,5-dioxido functionality is typically accomplished through controlled oxidation reactions.
Oxidation with Hydrogen Peroxide
One common approach involves the use of hydrogen peroxide in the presence of a catalytic amount of a transition metal catalyst. This method offers mild conditions that minimize unwanted side reactions:
Thieno[3,4-c]pyrazole + H2O2 + Catalyst → 5,5-dioxido-thieno[3,4-c]pyrazole
Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Another effective method utilizes m-CPBA as the oxidizing agent. This peracid can efficiently oxidize the thiophene sulfur to the corresponding sulfone under mild conditions:
Thieno[3,4-c]pyrazole + m-CPBA → 5,5-dioxido-thieno[3,4-c]pyrazole
Careful control of the reaction conditions, including temperature, solvent, and stoichiometry, is essential to achieve selective oxidation to the sulfone without over-oxidation or oxidation of other functional groups present in the molecule.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| H2O2 (30%) | Acetic acid | 50-60 | 4-6 | 75-85 |
| m-CPBA | Dichloromethane | 0-25 | 2-4 | 80-90 |
| Oxone® (KHSO5) | Methanol/water | 25-30 | 5-8 | 70-80 |
Amide Coupling with 2-Ethoxybenzoic Acid
The final step in the synthesis involves the formation of an amide bond between the pyrazole nitrogen and 2-ethoxybenzoic acid. Several coupling methods have been described in the literature for similar compounds.
Carbodiimide-Mediated Coupling
One of the most common approaches utilizes carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in combination with hydroxybenzotriazole (HOBt) to activate the carboxylic acid:
5,5-dioxido-N-(2,3-dimethylphenyl)thieno[3,4-c]pyrazole + 2-ethoxybenzoic acid + EDC/HOBt → Target compound
This reaction typically proceeds at room temperature in solvents such as DMF, dichloromethane, or THF over a period of 12-24 hours.
Coupling via Acid Chloride Formation
An alternative method involves the conversion of 2-ethoxybenzoic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with the pyrazole nitrogen:
Step 1: 2-ethoxybenzoic acid + SOCl2 → 2-ethoxybenzoyl chloride
Step 2: 5,5-dioxido-N-(2,3-dimethylphenyl)thieno[3,4-c]pyrazole + 2-ethoxybenzoyl chloride + Base → Target compound
This approach often yields higher conversion rates but may be less selective due to the high reactivity of the acid chloride intermediate.
Optimization of Amide Coupling Conditions
The efficiency of the amide coupling reaction can be significantly influenced by various factors including solvent choice, reaction temperature, and the presence of additives. The table below summarizes optimal conditions for the amide coupling step based on studies with similar compounds:
| Coupling Reagent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| EDC/HOBt | DMF | DIPEA | 25 | 18-24 | 70-80 |
| HATU | DMF | DIPEA | 25 | 12-18 | 75-85 |
| SOCl2 (acid chloride) | DCM/Toluene | Pyridine or TEA | 0-25 | 4-6 | 80-90 |
| T3P (propylphosphonic anhydride) | EtOAc | DIPEA | 25 | 8-12 | 75-85 |
Alternative Synthetic Approaches
Convergent Synthesis
A convergent synthetic approach involves the preparation of two key fragments that are subsequently combined to form the target molecule. This strategy may offer advantages in terms of overall efficiency and flexibility.
For the synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide, this might involve:
- Preparation of a 5,5-dioxido-thieno[3,4-c]pyrazole core with appropriate functional groups
- Separate synthesis of a 2,3-dimethylphenyl-substituted fragment
- Coupling of these fragments followed by amide formation with 2-ethoxybenzoic acid
One-Pot Sequential Synthesis
Recent advances have explored the possibility of one-pot sequential reactions to streamline the synthetic process. This approach minimizes isolation of intermediates, potentially improving overall yield and reducing waste generation.
For example, the thieno[3,4-c]pyrazole core formation and N-arylation steps might be performed in a single reaction vessel under carefully controlled conditions, followed by subsequent oxidation and amide coupling steps.
Purification and Characterization
Purification Techniques
Purification of this compound and its intermediates typically involves chromatographic methods and recrystallization. Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) is commonly employed to isolate the pure compounds.
Recrystallization from suitable solvents such as ethanol, methanol, or ethyl acetate/hexane mixtures can further enhance the purity of the final product and intermediates.
Analytical Characterization
Comprehensive characterization of the synthesized compound is essential to confirm its structure and purity. Common analytical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
- High-Performance Liquid Chromatography (HPLC)
- X-ray crystallography (when suitable crystals can be obtained)
Key diagnostic spectral features for this compound include characteristic 1H NMR signals for the methylene protons of the dihydrothieno[3,4-c]pyrazole system (typically appearing as singlets around 3.5-4.5 ppm), the ethoxy group of the benzamide moiety, and the aromatic protons of both ring systems.
Scale-Up Considerations and Industrial Production
For larger-scale preparation of this compound, several factors must be considered to ensure efficiency, safety, and environmental sustainability.
Reactor Design and Process Parameters
Continuous flow reactors may offer advantages over batch processes for certain steps, particularly those involving hazardous reagents or exothermic reactions. Careful control of reaction parameters such as temperature, pressure, and mixing is essential to maintain reaction selectivity and product quality.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimizing synthesis involves adjusting reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst selection. For example, microwave-assisted synthesis may reduce reaction time compared to classical methods . Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and minimize by-products. Post-synthesis purification via column chromatography or recrystallization in ethanol can enhance purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying proton and carbon environments, particularly the thieno[3,4-c]pyrazole core and substituents like the 2-ethoxybenzamide group. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups such as sulfone (-SO₂) and amide (-CONH) bonds . X-ray crystallography, though less common, provides definitive 3D structural validation .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs (e.g., kinase inhibition for thienopyrazole derivatives). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. Parallel testing against bacterial/fungal strains can assess antimicrobial potential. Dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls are mandatory for reliability .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in bioactivity data across studies?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity). Replicate experiments under standardized conditions (pH, temperature, solvent). Investigate batch-to-batch variability in compound purity via HPLC-MS. Consider species-specific differences in in vivo models, such as metabolic enzyme expression in rodents vs. human cell lines .
Q. How can crystallographic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., a kinase) and perform X-ray diffraction to resolve binding modes. Analyze hydrogen bonding, hydrophobic interactions, and steric effects using software like PyMOL or Coot. Compare with computational docking simulations to validate theoretical models .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing the 2,3-dimethylphenyl group with halogens or electron-withdrawing groups). Test derivatives in parallel assays (e.g., enzyme inhibition, cellular uptake). Use the following template for SAR analysis:
| Substituent Position | Modification | Bioactivity (IC₅₀) | Solubility (logP) |
|---|---|---|---|
| 2,3-dimethylphenyl | None (parent) | 0.45 µM | 2.8 |
| 4-chlorophenyl | Cl addition | 0.32 µM | 3.1 |
| 2-ethoxybenzamide | OEt removal | >10 µM | 1.9 |
Data from analogs in and highlight the importance of the 2-ethoxy group for potency .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer : Use tools like Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions, plasma protein binding, and hepatotoxicity. Molecular dynamics simulations (e.g., GROMACS) model compound-receptor complexes over time to assess binding stability. Validate predictions with in vitro liver microsome assays .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer : Use rodent models for bioavailability studies (IV/PO dosing, plasma sampling via LC-MS/MS). For CNS targets, assess blood-brain barrier penetration using brain/plasma ratio calculations. Orthotopic xenografts or transgenic models (e.g., KRAS-mutant mice) are preferred for oncology applications. Monitor toxicity via histopathology and serum biomarkers (ALT/AST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
